

Commercial Suppliers and Technical Guide for H-DL-Phe(4-Me)-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-DL-Phe(4-Me)-OH**

Cat. No.: **B2520648**

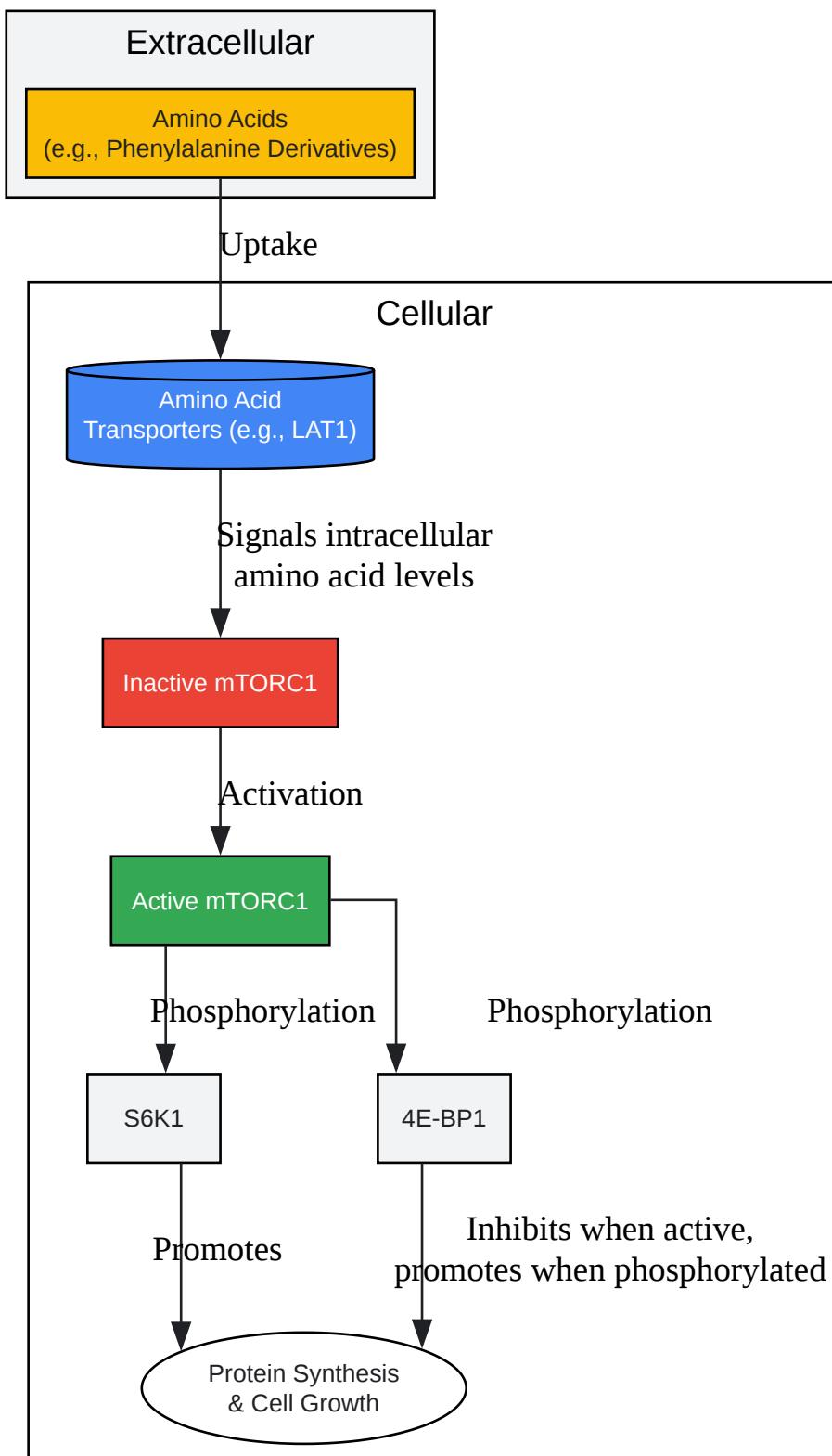
[Get Quote](#)

For researchers, scientists, and drug development professionals investigating the role of modified amino acids, **H-DL-Phe(4-Me)-OH**, a derivative of phenylalanine, presents a compound of interest. This technical guide provides an in-depth overview of its commercial availability, key technical data, a relevant signaling pathway, and a detailed experimental protocol for its application in cell-based assays.

Commercial Sourcing

Several commercial suppliers offer **H-DL-Phe(4-Me)-OH** for research purposes. The table below summarizes the key specifications from prominent vendors to facilitate easy comparison and procurement.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
MedChem Express	H-DL-Phe(4-Me)-OH	4599-47-7	C ₁₀ H ₁₃ NO ₂	179.22	99.74%
Cenmed	H-DL-Phe(4-Me)-OH	4599-47-7	C ₁₀ H ₁₃ NO ₂	179.22	98%
CookeChem	H-DL-Phe(4-Me)-OH	4599-47-7	C ₁₀ H ₁₃ NO ₂	179.22	98%


It is important to note that other suppliers, such as Aapptec and BOC Sciences, provide the L-enantiomer, H-Phe(4-Me)-OH, which should be distinguished from the DL-racemic mixture. Always verify the certificate of analysis for lot-specific data.

Biological Context: The mTOR Signaling Pathway

Phenylalanine and its derivatives are known to influence crucial cellular processes, including protein synthesis and cell growth, primarily through the mechanistic Target of Rapamycin (mTOR) signaling pathway.^[1] The mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and survival.^[2] It integrates signals from nutrients, growth factors, and cellular energy status.

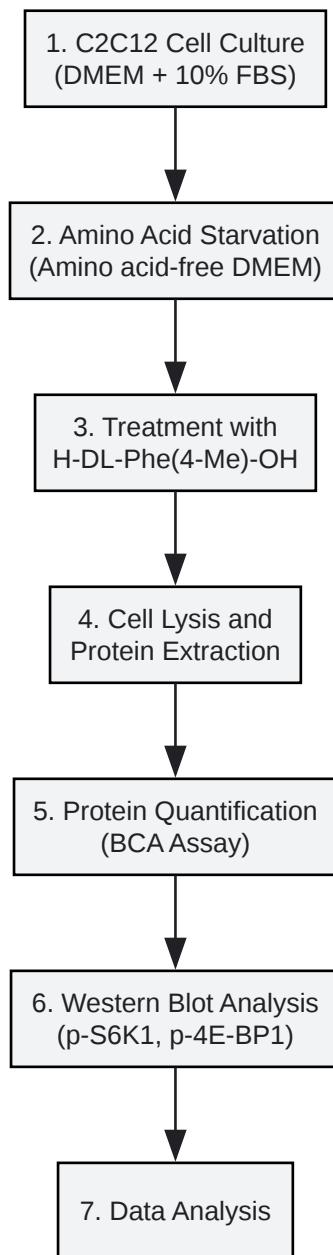
The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).^[2] Amino acids, including phenylalanine, are potent activators of mTORC1.^[3] The presence of sufficient amino acids signals to mTORC1, leading to its activation and subsequent phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).^{[2][4]} This cascade ultimately promotes protein synthesis and cell growth.

The diagram below illustrates the simplified signaling pathway of mTOR activation by amino acids.

[Click to download full resolution via product page](#)

mTOR Signaling Pathway Activation by Amino Acids.

Experimental Protocol: Investigating the Effect of H-DL-Phe(4-Me)-OH on mTORC1 Signaling in Cell Culture


This protocol provides a methodology to assess the impact of **H-DL-Phe(4-Me)-OH** on the mTORC1 signaling pathway in a mammalian cell line, such as C2C12 myoblasts, which are relevant for studying muscle growth and protein synthesis.

1. Materials and Reagents:

- **H-DL-Phe(4-Me)-OH**
- C2C12 myoblast cell line
- Dulbecco's Modified Eagle's Medium (DMEM), high glucose
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- Amino acid-free DMEM
- Reagents for Western blotting:
 - Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin or anti-GAPDH (loading control)
 - HRP-conjugated secondary antibodies
 - Enhanced chemiluminescence (ECL) substrate
- Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit

2. Experimental Workflow:

The following diagram outlines the key steps of the experimental procedure.

[Click to download full resolution via product page](#)

Workflow for mTORC1 Signaling Assay.

3. Detailed Methodology:

- Cell Culture: Culture C2C12 myoblasts in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Amino Acid Starvation: When cells reach 70-80% confluence, wash them twice with PBS and then incubate in amino acid-free DMEM for 1-2 hours to synchronize the cells and establish a baseline for mTORC1 activity.
- Treatment: Prepare a stock solution of **H-DL-Phe(4-Me)-OH** in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) and dilute it in amino acid-free DMEM to the desired final concentrations (e.g., a dose-response range from 10 µM to 1 mM). Treat the starved cells with the different concentrations of **H-DL-Phe(4-Me)-OH** for a specified time (e.g., 30-60 minutes). Include a positive control (complete DMEM) and a negative control (amino acid-free DMEM).
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- Western Blot Analysis:
 - Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against p-S6K1, S6K1, p-4E-BP1, and 4E-BP1 overnight at 4°C. Also, probe for a loading control (Actin or GAPDH).
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the protein bands using an ECL substrate and an imaging system.

- Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target. Compare the treated groups to the control groups to determine the effect of **H-DL-Phe(4-Me)-OH** on mTORC1 signaling.

This technical guide provides a starting point for researchers interested in **H-DL-Phe(4-Me)-OH**. For specific applications, further optimization of experimental conditions may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenylalanine Regulates Milk Protein Synthesis via LAT1–mTOR Signaling Pathways in Bovine Mammary Epithelial Cells | MDPI [mdpi.com]
- 2. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR signaling inhibits mTORC1 via PKA phosphorylation of Raptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for H-DL-Phe(4-Me)-OH]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2520648#commercial-suppliers-of-h-dl-phe-4-me-oh>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com